Predicted Physicochemical Profile: LogP and pKa Comparison
Computational predictions indicate that the specific 4-amino-3-methyl substitution pattern confers distinct physicochemical properties compared to unsubstituted phenylacetic acid. The target compound has a predicted LogP of 1.23 and a predicted pKa of 4.47 . In contrast, unsubstituted phenylacetic acid has a predicted LogP of 1.43 and a predicted pKa of 4.31 [1]. The 0.20-unit decrease in LogP suggests slightly lower lipophilicity, while the 0.16-unit increase in pKa indicates marginally weaker acidity, both of which can influence membrane permeability and solubility in biological or chemical systems [2].
| Evidence Dimension | Lipophilicity (LogP) and Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted LogP = 1.23; Predicted pKa = 4.47 |
| Comparator Or Baseline | Unsubstituted phenylacetic acid (Predicted LogP = 1.43; Predicted pKa = 4.31) |
| Quantified Difference | LogP difference = -0.20; pKa difference = +0.16 |
| Conditions | In silico prediction (ACD/Labs or similar algorithm) |
Why This Matters
These subtle differences in physicochemical properties can translate to measurable variations in compound behavior in assays, formulations, and synthetic reactions, justifying the selection of the specifically substituted compound over the simpler analog for applications requiring precise control over these parameters.
- [1] PubChem. Phenylacetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/999 View Source
- [2] Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score. Retrieved from https://www.molinspiration.com/cgi-bin/properties View Source
